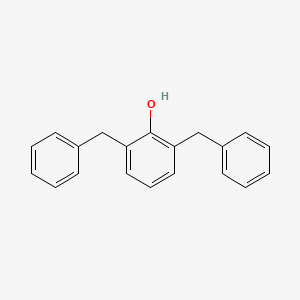

2,6-Dibenzylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Sterically Hindered Phenolic Compounds in Contemporary Chemistry

Sterically hindered phenols are a class of organic compounds featuring a hydroxyl (-OH) group attached to a benzene ring, with bulky alkyl or aryl groups positioned at one or both ortho-positions (the carbon atoms adjacent to the hydroxyl-bearing carbon). This "steric hindrance" physically obstructs the hydroxyl group, profoundly influencing the compound's chemical behavior.

The primary role of these compounds in modern chemistry is as antioxidants. nbinno.com They function by donating the hydrogen atom from their hydroxyl group to neutralize damaging free radicals, thereby terminating oxidative chain reactions that lead to the degradation of organic materials. nbinno.comvinatiorganics.com The bulky substituents are crucial as they stabilize the resulting phenoxyl radical, preventing it from initiating further unwanted reactions. researchgate.net This high efficiency and selectivity make them indispensable as stabilizers in a vast range of materials, including polymers, plastics, rubbers, and lubricants, significantly extending the service life and performance of these products. nbinno.comvinatiorganics.com

Beyond their role as antioxidants, the unique electronic and steric properties of hindered phenols make them valuable in drug design and catalysis. nih.govnih.gov The substituents on the phenolic ring can be tailored to modulate the compound's redox potential and reactivity, allowing for the design of molecules with specific biological activities or catalytic functions. researchgate.netresearchgate.net

Significance of 2,6 Dibenzylphenol As a Model Compound in Chemical Studies

2,6-Dibenzylphenol, with its two benzyl (B1604629) groups providing significant steric bulk, serves as an excellent model for studying the effects of steric hindrance on chemical reactivity and molecular interactions. Unlike phenols with smaller alkyl groups (like tert-butyl), the benzyl groups in this compound introduce additional electronic effects and conformational flexibility, offering a more complex system for investigation.

This compound is particularly valuable in the study of:

Oxidative Coupling Reactions: The steric hindrance around the hydroxyl group influences the regioselectivity of oxidative coupling, directing reactions to favor specific C-C or C-O bond formations. This is fundamental in the synthesis of complex polyphenolic structures and polymers. tandfonline.com

Catalyst Development: As a ligand precursor, the phenolic oxygen can coordinate to metal centers. The bulky benzyl groups create a specific steric environment around the metal, influencing the catalytic activity and selectivity in reactions such as polymerization. tandfonline.com

Structure-Activity Relationships: By systematically modifying the benzyl groups or the phenolic core, researchers can probe how subtle changes in molecular architecture affect properties like antioxidant capacity or binding affinity to biological targets. acs.org This is a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net

The physical and chemical properties of this compound are summarized in the table below, providing a baseline for its use in various research contexts.

| Property | Value |

| Chemical Formula | C20H18O chemspider.com |

| Molecular Weight | 274.36 g/mol chemsynthesis.com |

| CAS Number | 47157-01-7 chemspider.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in many organic solvents |

Scope and Research Trajectories of 2,6 Dibenzylphenol Chemistry

Classical and Advanced Organic Synthesis of this compound

Thermolytic Cyclization Pathways for this compound Formation

The synthesis of the precursor is a well-established one-pot reaction. For instance, (2E,6E)-2,6-dibenzylidenecyclohexanone can be prepared by reacting 2-((3-chlorophenylamino)(phenyl)methyl)cyclohexanone in acetic acid under reflux, which leads to the formation of the desired bis-benzylidene cyclohexanone. researchgate.net Another approach involves the reaction of 2,6-dimethylcyclohexanone (B152311) with benzaldehyde (B42025) at high temperatures (180-230 °C) in the presence of a catalyst, yielding the product with high purity and good yield. google.com

| Precursor | Reagents and Conditions | Product | Reference |

| (2E,6E)-dibenzylidenecyclohexanone | Pd catalyst, heat | This compound | researchgate.net |

| Cyclohexanone, Benzaldehyde | NaOH, Ethanol | (2E,6E)-dibenzylidenecyclohexanone | nih.gov |

| 2-((3-chlorophenylamino)(phenyl)methyl)cyclohexanone | Acetic acid, reflux | (2E,6E)-dibenzylidenecyclohexanone | researchgate.net |

| 2,6-Dimethylcyclohexanone, Benzaldehyde | Catalyst, 180-230 °C | (2E,6E)-dibenzylidenecyclohexanone | google.com |

Multi-step Reaction Sequences for this compound Preparation

Multi-step synthetic routes offer a versatile approach to this compound and its derivatives, often starting from simpler, readily available phenols. One such pathway involves the benzylation of phenol (B47542). The reaction of phenol with benzyl (B1604629) chloride in the presence of a base like sodium hydroxide (B78521) initially forms benzyl phenyl ether. google.com This ether can then undergo rearrangement and further benzylation to yield a mixture of products, including o-benzylphenol and this compound. google.com The reaction conditions can be tuned to influence the selectivity towards mono- or di-benzylated products. For example, using an excess of phenol can favor the formation of monobenzylphenols, while different catalyst systems can alter the product distribution. google.com

A general representation of this multi-step sequence is the reaction of phenol with benzyl alcohol or benzyl chloride in the presence of an acid catalyst, which can lead to a mixture of ortho- and para-substituted products, as well as di-substituted phenols like this compound.

| Starting Material | Reagents | Key Intermediates/Products | Reference |

| Phenol | 1. NaOH, Benzyl chloride 2. Heat/Catalyst | Benzyl phenyl ether, o-Benzylphenol, this compound | google.com |

Catalyzed Synthesis Routes for this compound

Catalysis plays a crucial role in the efficient synthesis of this compound. A patented method describes the production of 2,6-diphenylphenol (B49740) and its derivatives, which shares a similar structural motif. This process involves the reaction of a phenol derivative, such as 2-cyclohexylphenol (B93547) or 2-phenylphenol, with cyclohexene (B86901) in the presence of an aluminum-based catalyst, preferably an aluminum aryloxide. google.com The resulting intermediate is then dehydrogenated using a palladium or platinum catalyst to yield the final 2,6-disubstituted phenol. google.com The dehydrogenation step is typically carried out at temperatures ranging from 240 °C to 400 °C. google.com

The catalytic rearrangement of benzyl phenyl ether over activated alumina (B75360) is another route that produces o-benzylphenol, with this compound being a notable byproduct. The use of phenol as a co-reactant can enhance the selectivity towards monobenzylation and suppress the formation of dibenzylphenol.

| Reactants | Catalyst System | Product | Reference |

| 2-Cyclohexylphenol or 2-Phenylphenol, Cyclohexene | 1. Aluminum aryloxide 2. Pd or Pt catalyst | 2,6-Diphenylphenol (related architecture) | google.com |

| Benzyl phenyl ether | Activated Alumina | o-Benzylphenol (with this compound byproduct) |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for this compound and related compounds. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Environments for this compound Formation

Solvent-free synthesis is a key green chemistry technique that minimizes the use of volatile organic compounds. While a direct solvent-free synthesis of this compound is not extensively documented, the synthesis of structurally related bulky aryloxides under solvent-free conditions has been successfully demonstrated. For example, the bulky aryloxide 2,6-bis(diphenylmethyl)-4-tert-butylphenol can be synthesized from 4-tert-butylphenol (B1678320) and benzhydrol in solvent-free conditions with a high yield of 91%. researchgate.net This suggests that similar solvent-free approaches could potentially be developed for the synthesis of this compound, for instance, by reacting phenol with benzyl alcohol under appropriate catalytic and thermal conditions.

Another relevant example is the direct treatment of this compound with strontium or barium metal at high temperatures in the absence of a solvent to produce the corresponding metal phenolates. researchgate.net This demonstrates the feasibility of conducting reactions with this compound and its precursors in a solvent-free environment.

| Reactants | Conditions | Product | Reference |

| 4-tert-Butylphenol, Benzhydrol | Solvent-free, heat | 2,6-bis(diphenylmethyl)-4-tert-butylphenol | researchgate.net |

| This compound, Strontium/Barium metal | Solvent-free, high temperature | Strontium/Barium 2,6-dibenzylphenolate | researchgate.net |

Microwave-Assisted Synthesis of this compound Derivatives

For instance, microwave irradiation has been successfully employed for the synthesis of phenothiazine (B1677639) and quinoline (B57606) derivatives, with the dynamic control of microwave power allowing for rapid optimization of reaction conditions. mdpi.com Similarly, the synthesis of substituted benzaldehyde derivatives has been achieved in high yields under microwave irradiation. jpionline.org The microwave-assisted, solvent-free synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives from readily available aldehydes and 1,2-phenylenediamines has also been reported as a fast and efficient method. researchgate.net

These examples highlight the potential of microwave-assisted synthesis for the preparation of this compound derivatives. The Claisen-Schmidt condensation to form the dibenzylidenecyclohexanone precursor, or the benzylation of phenol, could potentially be accelerated and made more efficient through the application of microwave heating.

| General Reaction Type | Reagents | Conditions | Product Type | Reference |

| Cyclization | Substituted diphenylamines | Microwave irradiation | Phenothiazine derivatives | mdpi.com |

| Schiff base formation | 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine, Substituted benzaldehydes | Microwave irradiation, 100 °C, 2 hr | Pyrrolo[2,3-d] Pyrimidine derivatives | jpionline.org |

| Condensation/Cyclization | 1,2-Phenylenediamines, Aromatic aldehydes | Microwave irradiation, solvent-free | Benzimidazole derivatives | researchgate.net |

Synthesis of Functionalized this compound Derivatives and Analogues

The structural framework of this compound serves as a versatile platform for the development of more complex molecules through functionalization. By introducing various substituents onto the phenolic ring or the benzyl groups, researchers can modulate the steric and electronic properties of the parent compound, leading to derivatives and analogues with tailored characteristics. Key strategies involve halogenation, methoxy-substitution, and the conversion into reactive phenolate (B1203915) precursors, which are foundational for further synthetic transformations.

The introduction of halogen atoms to the phenol ring is a significant strategy for creating functionalized derivatives. Halogenated phenols are utilized as fungicides, flame retardants, and as monomers for thermoset polymers like aromatic epoxy thermosets used in the electronics industry. epo.org Meta-halogenated phenols, in particular, are noted for being more hydrolytically stable than their ortho-substituted counterparts. epo.org

The synthesis of such compounds can be approached by first halogenating a phenol and subsequently alkylating the product. epo.org For instance, a process for preparing meta-halogenated methylene-bridged polyphenols involves reacting a phenol bearing a halogen in the meta position and a halomethyl group with an o,o-dialkylphenol under alkylation conditions. epo.org Examples of suitable alkylation catalysts include ferric chloride, toluenesulfonic acid, and aluminum trichloride. epo.org

A specific example from related phenol chemistry involves the bromination of substituted phenols. In one synthesis, 3,4,5-tribromo-2,6-dimethylphenol (B14623223) is treated with bromine in 1,1,2-trichloroethane (B165190) and heated to produce bromomethyl derivatives. epo.org This methodology highlights a viable pathway for introducing both benzyl and halogen functionalities onto a phenolic core.

Table 1: Examples of Halogenated Phenol Synthesis

| Starting Material | Reagents | Product(s) |

|---|---|---|

| 3,4,5-tribromo-2,6-dimethylphenol | Bromine, 1,1,2-trichloroethane | 2-bromomethyl-3,4,5-tribromo-6-methylphenol, 2,6-bis(bromomethyl)-3,4,5-tribromophenol |

Data sourced from patent literature describing related halogenated phenols. epo.org

Methoxy-substituted analogues of this compound are of interest for their modified electronic and coordination properties. A key example is 2,2''-dimethoxy-2,6-dibenzylphenol (HOdbpOMe), where methoxy (B1213986) groups are present on the benzyl rings. The synthesis of this analogue allows for the investigation of intramolecular coordination and its effect on the structure of resulting metal complexes.

The stoichiometric treatment of 2,2''-dimethoxy-2,6-dibenzylphenol with sodium bis(trimethylsilyl)amide in THF or DME affords dimeric sodium phenolates, [{Na(OdbpOMe)(L)}₂] (where L = THF or DME). researchgate.net In these complexes, the methoxy group of the OdbpOMe ligand coordinates to the sodium center. researchgate.net Similarly, reaction with potassium hexamethyldisilazide in the presence of 18-crown-6 (B118740) yields the monomeric complex [K(18-crown-6)(OdbpOMe)]. researchgate.net These syntheses demonstrate how the methoxy groups can act as internal Lewis bases, influencing the final architecture of the metal phenolate.

Table 2: Synthesis of Methoxy-Substituted Phenolate Complexes

| Starting Phenol | Reagents | Solvent/Ligand | Resulting Complex |

|---|---|---|---|

| HOdbpOMe | n-Butyllithium | DME | [{Li(OdbpOMe)(DME)}₂] |

| HOdbpOMe | Sodium bis(trimethylsilyl)amide | THF | [{Na(OdbpOMe)(THF)}₂] |

| HOdbpOMe | Sodium bis(trimethylsilyl)amide | DME | [{Na(OdbpOMe)(DME)}₂] |

Data derived from studies on alkali metal complexes of 2,2''-dimethoxy-2,6-dibenzylphenol. researchgate.netresearchgate.net

The deprotonation of the hydroxyl group in this compound (HOdbp) is a fundamental step in its use as a ligand, yielding highly reactive phenolate precursors. These precursors are pivotal in organometallic chemistry for the synthesis of a wide range of metal complexes.

The preparation of alkali metal phenolates is commonly achieved through stoichiometric reaction with a strong base. Treating this compound with n-butyllithium in diethyl ether (Et₂O) or 1,2-dimethoxyethane (B42094) (DME) produces the corresponding dimeric lithium phenolates, [{Li(Odbp)(L)}₂]. researchgate.net Similarly, sodium phenolates can be synthesized using sodium bis(trimethylsilyl)amide as the base. researchgate.net

Syntheses are not limited to alkali metals. Alkaline earth metal phenolates have also been prepared. The direct, solvent-free reaction of this compound with strontium or barium metal at high temperatures (e.g., 180 °C) yields the respective phenolates, Sr(Odbp)₂ and Ba(Odbp)₂. researchgate.net Recrystallization of the barium product from THF can yield the crystalline dimer [Ba(Odbp)₂(THF)]₂·2THF. researchgate.net These methods provide access to a variety of metal phenolate precursors from the parent this compound.

Table 3: Synthesis of Phenolate Precursors from this compound (HOdbp)

| Metal/Reagent | Solvent/Conditions | Resulting Phenolate Complex |

|---|---|---|

| n-Butyllithium | Diethyl ether (Et₂O) | [{Li(Odbp)(Et₂O)}₂] |

| n-Butyllithium | 1,2-dimethoxyethane (DME) | [{Li(Odbp)(DME)}₂] |

| Sodium bis(trimethylsilyl)amide | Diethyl ether (Et₂O) | [{Na(Odbp)(Et₂O)}₂] |

| Sodium bis(trimethylsilyl)amide | 1,2-dimethoxyethane (DME) | [{Na(Odbp)(DME)}₂] |

| Strontium metal | High temperature (180°C), no solvent | Sr(Odbp)₂ |

Data compiled from research on alkali and alkaline earth metal phenolates. researchgate.netresearchgate.net

Alkali Metal Phenolates of this compound

The reaction of this compound with n-butyllithium yields dimeric lithium phenolates. researchgate.net The specific structure is influenced by the coordinating solvent used during synthesis. For instance, in the presence of diethyl ether (Et₂O) or 1,2-dimethoxyethane (DME), the dimeric complexes [{Li(Odbp)(L)}₂] (where L = Et₂O or DME) are formed. researchgate.netmdpi.com In these structures, two lithium atoms are bridged by the oxygen atoms of the two phenolate ligands, forming a central Li₂O₂ core. Each lithium atom is further coordinated by a solvent molecule, completing its coordination sphere.

| Compound | Formula | Solvent (L) | Structural Motif |

| Lithium 2,6-Dibenzylphenolate etherate | [{Li(Odbp)(Et₂O)}₂] | Diethyl Ether | Dimer |

| Lithium 2,6-Dibenzylphenolate DME adduct | [{Li(Odbp)(DME)}₂] | 1,2-Dimethoxyethane | Dimer |

These dimeric aggregates are a common feature for lithium phenolates with bulky substituents, as the small size of the lithium cation favors lower coordination numbers and aggregation to achieve stability.

| Compound | Formula | Solvent (L) | Key Structural Feature |

| Sodium 2,6-Dibenzylphenolate etherate | [{Na(Odbp)(Et₂O)}₂] | Diethyl Ether | Dimer with Na-π-aryl interactions |

| Sodium 2,6-Dibenzylphenolate DME adduct | [{Na(Odbp)(DME)}₂] | 1,2-Dimethoxyethane | Dimer with Na-π-aryl interactions |

Alkaline Earth Metal Phenolates Derived from this compound

The direct reaction of this compound with strontium metal at high temperatures in the absence of a solvent yields the strontium phenolate Sr(Odbp)₂. researchgate.net While this initial product is often microcrystalline, attempts to recrystallize it from tetrahydrofuran (B95107) (THF) have, on one occasion, led to the formation of a complex cluster, [Sr₉(Odbp)₈(O₂SiMe₂)₄(OH)₂(THF)₆(OH₂)₂]·6THF. researchgate.net This intricate structure arose from the adventitious reaction of the strontium phenolate with dimethylsilicone grease. researchgate.net This highlights the reactivity of the strontium phenolate and its capability to form high-nuclearity clusters with complex coordination architectures. The coordination sphere of the strontium atoms in this cluster involves a combination of phenolate ligands, hydroxide, water, THF, and siloxane units. researchgate.net

The high-temperature, solvent-free reaction between this compound and barium metal produces the barium phenolate Ba(Odbp)₂. researchgate.net Recrystallization of this product from THF yields a crystalline dimeric complex, [Ba(Odbp)₂(THF)]₂·2THF. researchgate.net In this dimeric structure, the two barium centers are bridged by phenolate oxygen atoms. Each barium atom is also coordinated to terminal phenolate ligands and a THF molecule, resulting in a higher coordination number compared to the alkali metal analogues. The larger ionic radius of barium accommodates a greater number of ligands in its coordination sphere.

| Compound | Formula | Structural Motif |

| Barium 2,6-Dibenzylphenolate THF adduct | [Ba(Odbp)₂(THF)]₂·2THF | Dimer |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | 2,6-bis(phenylmethyl)phenol |

| n-butyllithium | Butyllithium |

| Diethyl Ether | Ethoxyethane |

| 1,2-dimethoxyethane | 1,2-Dimethoxyethane |

| Tetrahydrofuran | Oxolane |

| Dimethylsilicone | Polydimethylsiloxane |

Hydroxo/Oxo-Bridged Cluster Formation in Alkaline Earth Systems

The assembly of polynuclear complexes, or clusters, is a characteristic feature of alkaline earth metal coordination chemistry, often driven by the desire of the metal ions to achieve higher coordination numbers. While direct evidence for hydroxo/oxo-bridged clusters involving specifically the 2,6-dibenzylphenolate ligand is not extensively documented, the behavior of analogous, sterically hindered aryloxide ligands provides significant insight into plausible structural motifs.

Alkaline earth metals (Ca, Sr, Ba), when reacted with bulky phenols, readily form multinuclear aryloxide complexes. rsc.org The aggregation of these units can be facilitated by the presence of bridging ligands, including hydroxo (OH⁻) or oxo (O²⁻) groups, which typically originate from trace water in the reaction system. For instance, the reaction of europium (an element with chemistry that can parallel that of alkaline earth metals) with 2,6-diisopropylphenol has been shown to produce a hydroxo-bridged complex, [Eu₄(ODipp)₂(μ-ODipp)₄(μ₃–OH)₂(NCMe)₆]. nih.gov This structure demonstrates the propensity of metal centers coordinated by bulky aryloxides to form clusters bridged by hydroxide ligands.

Furthermore, studies on the synthesis of alkaline earth aryloxo complexes with ligands like 2,4,6-trimethylphenol (B147578) (HOmes) have revealed the formation of complex cage structures. rsc.org In some instances, C–O bond activation of etheral solvents like 1,2-dimethoxyethane (dme) can lead to the incorporation of methoxide (B1231860) (OMe⁻) bridges, forming polynuclear cages such as [Sr₅(Omes)₅(OMe)₅(dme)₄] and [Ba₅(Omes)₅(OMe)₅(dme)₄]. rsc.org These findings underscore the tendency of these systems to form bridged clusters, suggesting that under appropriate conditions—such as the controlled introduction of water—2,6-dibenzylphenolate ligands would similarly support the formation of hydroxo/oxo-bridged clusters with alkaline earth metals. The general principle involves the initial formation of mononuclear or dinuclear metal phenolate species, which then oligomerize via bridging ancillary ligands to satisfy the coordination sphere of the metal ions.

Rare Earth and Transition Metal Complexes with 2,6-Dibenzylphenolate Ligands

The large ionic radii and high coordination numbers typical of rare earth metals, along with the diverse catalytic activity of transition metals, make them excellent candidates for complexation with sterically demanding ligands like 2,6-dibenzylphenolate. The synthesis of such complexes can be achieved through several routes, each offering distinct advantages.

Direct Reaction of Rare Earth Metals with this compound

One of the most straightforward methods for synthesizing rare earth metal aryloxide complexes is the direct reaction of the elemental metal with a suitable proton source, such as a phenol. This method, often referred to as redox-based synthesis, leverages the high reducing potential of many rare earth metals (especially Eu, Yb, and Sm).

A common approach involves dissolving the rare earth metal in liquid ammonia, which generates a solvated electron solution. nih.gov The subsequent addition of the protic ligand, such as this compound, leads to the protonolysis of the phenol and the oxidation of the metal, forming the corresponding metal phenolate complex. nih.gov This technique has been successfully used to prepare divalent ytterbium and europium complexes with other bulky phenols like 2,6-di-tert-butylphenol. nih.gov

An alternative direct method involves the reaction of the rare earth metal with an alcohol, like 2-methoxyethanol, to form a metal alkoxide precursor. nih.gov This precursor can then undergo a ligand exchange reaction upon treatment with a less acidic phenol. This strategy has been employed to synthesize heteroleptic aryloxide complexes of europium with phenols such as 2,6-dimethylphenol (B121312) and 2,6-diisopropylphenol. nih.gov Given these established precedents, a similar direct reaction of rare earth metals with this compound is a viable and expected route to the corresponding phenolate complexes.

| Metal | Reactant | Method | Product Type |

| Yb, Eu | 2,6-di-tert-butylphenol | Reaction in liquid ammonia | Divalent metal aryloxide nih.gov |

| Eu | 2,6-diisopropylphenol | Precursor from alcohol + metal | Heteroleptic aryloxide nih.gov |

Transmetalation Routes to 2,6-Dibenzylphenolate Complexes

Transmetalation, or salt metathesis, is a versatile and widely used method for the synthesis of metal complexes that avoids the use of the elemental metal. This approach involves the reaction of a rare earth or transition metal salt (typically a halide or triflate) with a pre-formed alkali metal or alkaline earth metal salt of the desired ligand.

For rare earth metals, a common precursor is the tris(bis(trimethylsilyl)amide) complex, Ln[N(SiMe₃)₂]₃. The reaction of this precursor with a phenol proceeds via a transamination/protonolysis reaction, where the phenol protonates the silylamide anion, releasing the volatile amine HN(SiMe₃)₂, and the resulting phenolate anion coordinates to the lanthanide center. This method has been successfully used to synthesize a variety of heteroleptic lanthanide(III) phenolate compounds. nih.gov

Another powerful technique is redox transmetalation–ligand exchange. This method often involves the reaction of a bulk lanthanide metal with an organomercurial, such as Hg(C₆F₅)₂ or Hg(C≡CPh)₂, in the presence of the phenol. researchgate.net This in situ process generates a reactive organolanthanide species that readily undergoes protonolysis with the phenol to yield the desired homoleptic aryloxide complex. researchgate.net This route is effective for preparing both divalent (Sm, Eu, Yb) and trivalent rare earth complexes with various aryloxide ligands. researchgate.net

| Method | Metal Precursor | Ligand Precursor | Driving Force / Byproduct |

| Transamination | Ln[N(SiMe₃)₂]₃ | This compound | Formation of volatile HN(SiMe₃)₂ nih.gov |

| Salt Metathesis | MClₓ (M=Transition Metal, RE) | Na(OAr) or Li(OAr) | Precipitation of NaCl or LiCl |

| Redox Transmetalation | Ln (metal) + HgR₂ | This compound | Formation of Hg(0) and RH researchgate.net |

Biomimetic Catalysis with 2,6-Dibenzylphenolate Ligand Systems

The unique steric and electronic properties of metal complexes bearing hindered phenolate ligands make them attractive candidates for biomimetic catalysis. These synthetic complexes aim to model the active sites of metalloenzymes, providing insight into reaction mechanisms and serving as functional catalysts for challenging chemical transformations.

The steric bulk provided by ligands like 2,6-dibenzylphenolate is crucial. It can prevent the formation of inactive μ-oxo-dimers and influence the coordination geometry around the iron center, which in turn dictates the catalytic activity and selectivity. For example, in model systems for catechol 1,2-dioxygenases, the Fe-O-C bond angle of the coordinated phenolate is believed to be critical for activity. nih.gov The steric crowding imposed by the ligand's flanking groups, analogous to the benzyl groups in 2,6-dibenzylphenolate, can enforce a more open coordination site, facilitating substrate binding and subsequent reaction with molecular oxygen. nih.govacs.orgresearchgate.net Studies on various iron(III) complexes have shown that the nature of the ligand framework regulates the redox potential of the iron center and the ultimate product selectivity, such as the regioselectivity between intradiol and extradiol cleavage of the catechol substrate. nih.govacs.org While specific catalytic studies employing this compound are not prevalent, the principles derived from structurally similar hindered phenolate ligands strongly suggest its utility in developing functional biomimetic catalysts. ijcce.ac.ir

Reactivity and Mechanistic Investigations of 2,6 Dibenzylphenol and Its Coordination Compounds

Thermal Rearrangements and Cyclizations Involving 2,6-Dibenzylphenol Precursors

The formation of this compound can be achieved through thermal rearrangements and cyclization reactions of specific precursor molecules. wisdomlib.orgnih.gov A key method involves the isoaromatization of (E,E)-2,6-dibenzylidenecyclohexanones, which can be catalyzed under various conditions to yield 2,6-dibenzylphenols. scribd.com This process represents a significant pathway to this class of sterically hindered phenols. Another synthetic route involves the condensation of 4-bromo-2:6-bishydroxymethylphenol with phenol (B47542), followed by reduction, to produce 2:6-bis-4'-hydroxybenzylphenol. researchgate.net

The conversion of 2,6-dibenzylidenecyclohexanones to 2,6-dibenzylphenols proceeds through a process known as isoaromatization. This reaction can be facilitated by catalysts such as chlorocarbonylbis(triphenylphosphine)iridium at elevated temperatures, around 250 °C. researchgate.netdss.go.th The proposed mechanism involves a stepwise migration of the exocyclic double bonds, which is then followed by a thermal tautomerization of the resulting cyclohexa-2,5-dienone system to form the aromatic phenol ring. researchgate.net

Under different conditions, such as in high-temperature water (220–250 °C) without a catalyst, derivatives of 2,6-dibenzylidenecyclohexanone (B188912) can undergo retro-Claisen-Schmidt reactions. This process involves hydrolytic attack at the benzylic position, leading to the formation of a 2-benzylidenecyclohexanone (B74925) derivative and an aryl aldehyde. researchgate.net It has been noted that dienones with either electron-donating or electron-withdrawing groups on the aryl rings are more prone to this hydrolysis than the parent 2,6-dibenzylidenecyclohexanone. researchgate.net

The structure of the starting dibenzylidenecyclohexanone derivatives influences their reactivity. X-ray diffraction studies have shown that these molecules are generally nonplanar, which can affect their packing in the solid state and their potential for reactions like [2+2]-photocycloaddition. acs.org

Carbon-Carbon Bond Scission Phenomena in 2,6-Dibenzylphenolate Chemistry

Carbon-carbon (C-C) bond scission, or the breaking of C-C bonds, is a challenging yet significant transformation in organic chemistry. wikipedia.orgillinois.edu In the context of 2,6-dibenzylphenolate chemistry, a notable example of C-C bond cleavage has been observed during the attempted synthesis of sodium 2,6-dibenzylphenolate. researchgate.net

The direct sodiation of this compound (HOdbp) was intended to yield the corresponding sodium phenolate (B1203915). However, this reaction unexpectedly produced a small quantity of the 2-benzylphenolate, [{Na(Ombp)(DME)}4], where Ombp is -OC6H4-2-CH2Ph. researchgate.net The formation of this product provides a rare instance of benzylic C-C bond scission. researchgate.net

Generally, C-C bond activation is thermodynamically and kinetically challenging due to the high stability of C-C bonds. illinois.edu Strategies to facilitate this cleavage often involve the use of transition metals to form stable organometallic complexes or the introduction of strain into the starting molecule. illinois.edu Aromatization can also serve as a driving force for C-C bond cleavage. wikipedia.org

In the broader context of metal complexes, C-C bond activation can proceed through mechanisms such as β-carbon elimination or oxidative addition. wikipedia.org While the observed C-C bond scission in the 2,6-dibenzylphenolate system is a specific and somewhat unusual case, it highlights the potential for unexpected reactivity in these sterically hindered systems.

Isomerization Dynamics and Pathways of Related Phenolic Ethers to this compound

The isomerization of phenolic ethers represents a key pathway for the formation of C-alkylphenols, including structures related to this compound. acs.org The conversion of benzyl (B1604629) phenyl ether, a lignin-derived phenolic dimer, can lead to the formation of 2-benzylphenol (B1197477) and 4-benzylphenol (B16752) through intramolecular rearrangement. scispace.com This process is often favored over ether cleavage, which would yield phenol and toluene. scispace.com

The mechanism of this isomerization can be understood through an ionic rearrangement. acs.org In the presence of an acid catalyst, the phenolic ether can be protonated, which significantly lowers the transition barriers for the intramolecular migration of the alkyl group from the oxygen atom to the carbon atoms of the phenol ring. acs.org This rearrangement accounts for the high yields of ortho- and para-C-alkylphenols. acs.org

The thermal rearrangement of benzyl phenyl ether has also been studied, leading to the formation of benzylphenols. rsc.org These isomerization reactions are crucial in the context of converting biomass-derived compounds, like those from lignin, into valuable chemicals. scispace.com For instance, the isomerization of benzyl phenyl ether to benzylphenols is a step in the production of high carbon number hydrocarbon fuels. scispace.com

Furthermore, the isomerization of 2:6-bis-4'-hydroxybenzylidenecyclohexanone is a known route to synthesize 2:6-bis-4'-hydroxybenzylphenol, a derivative of this compound. researchgate.net

Influence of Steric Hindrance on Reactivity Profiles of this compound Derivatives

The presence of bulky substituents, such as the benzyl groups in the 2 and 6 positions of this compound, creates significant steric hindrance around the phenolic oxygen atom. This steric crowding has a profound influence on the reactivity and properties of the molecule and its derivatives.

One of the key effects of steric hindrance is the inhibition of solvation. rsc.org In the case of 2,6-di-t-butylphenol, a structurally similar compound, the bulky t-butyl groups sterically hinder the solvation of the phenoxide anion, which affects the acidity of the phenol. rsc.org This effect is also expected to be significant for this compound and its derivatives.

The steric bulk of the 2,6-substituents can also influence the coordination chemistry of the corresponding phenolates. For instance, the reaction of this compound with alkali metals leads to the formation of dimeric alkali metal phenolates. researchgate.net The structure of these complexes is influenced by the steric demands of the ligands. researchgate.net In some cases, the steric hindrance can lead to the formation of rare monomeric structural motifs, as seen with derivatives of 2,6-di-tert-butyl-4-methylphenol. researchgate.net

Furthermore, steric hindrance can affect the course of chemical reactions. For example, in the oxidation of phenols, the presence of bulky groups at the 2 and 6 positions can direct the reaction to the para position. google.com If the para position is also blocked, oxidation can lead to the formation of diphenoquinones. google.com In the context of the reactivity of isoxazole (B147169) rings, steric hindrance from ortho-substituents can play a significant role. oup.com

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dibenzylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2,6-dibenzylphenol and its derivatives in solution.

Multinuclear NMR studies, including ¹H, ¹³C, and alkali metal (e.g., ⁶Li, ⁷Li) NMR, have been instrumental in characterizing the structure of 2,6-dibenzylphenolate complexes. researchgate.netrsc.org For instance, the stoichiometric treatment of this compound (HOdbp) with n-butyllithium or sodium bis(trimethylsilyl)amide yields dimeric alkali metal phenolates. rsc.org The structural details of these complexes, such as [{M(Odbp)(L)}₂] (where M = Li or Na, and L is a solvent molecule like Et₂O or DME), have been elucidated through these NMR techniques. rsc.org

In the case of lithium and sodium derivatives of this compound, multinuclear NMR studies have been employed to characterize the resulting complexes. researchgate.net These studies, often in conjunction with solid-state MAS NMR, help in understanding the lithium environments in both bulk powder and solution, revealing the nature of aggregation. researchgate.net For example, ¹³C NMR data for this compound shows characteristic signals that can be assigned to the different carbon atoms in the molecule. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-OH) | 151.8 |

| C2/C6 (C-CH₂) | 129.9 |

| C3/C5 | 128.5 |

| C4 | 126.1 |

| CH₂ | 35.8 |

| Aromatic (benzyl) | 140.9, 128.9, 128.3, 125.8 |

Note: Data is illustrative and may vary based on solvent and experimental conditions. nih.gov

Dynamic NMR studies have also been employed to investigate hindered rotation around specific bonds in derivatives, providing insights into conformational dynamics. scielo.org.mx

NMR techniques are pivotal in studying the aggregation of 2,6-dibenzylphenolate complexes in solution. The method of continuous variation, coupled with ⁶Li NMR spectroscopy, has been used to characterize lithium phenolates, revealing the formation of various aggregates such as dimers, trimers, and tetramers depending on the substrate and solvent. researchgate.net Solution NMR studies of lithium and sodium 2,6-dibenzylphenolate complexes have shown that the nature of the species in solution can be complex, with multiple species often coexisting in equilibrium. researchgate.net The presence of different lithium environments can be detected, indicating the formation of various aggregated structures. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound derivatives, including precise bond lengths, bond angles, and intermolecular interactions. snu.edu.intcd.ie

X-ray crystallography has revealed that alkali metal derivatives of this compound often form dimeric structures in the solid state. rsc.org For example, complexes like [{Li(Odbp)(Et₂O)}₂] and [{Na(Odbp)(DME)}₂] have been structurally characterized, showing a central M₂O₂ core. rsc.org The coordination geometry around the metal centers is influenced by the nature of the metal, the solvent, and the steric bulk of the phenolate (B1203915) ligand. researchgate.netucl.ac.uk In these dimeric structures, the metal ions are typically coordinated by the phenolate oxygen atoms and solvent molecules. rsc.org The formation of different structural motifs, such as monomeric, dimeric, or tetrameric structures, has been observed for various metal phenolates, depending on the steric hindrance of the phenol (B47542) and the coordinating solvent. researchgate.net

Table 2: Selected Crystallographic Data for a Dimeric Lithium 2,6-Dibenzylphenolate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.362(3) |

| b (Å) | 13.441(2) |

| c (Å) | 17.188(2) |

| β (°) | 98.39(1) |

| Z | 4 |

Note: This data is for a representative tetranuclear lithium phenolate complex and illustrates the type of information obtained from X-ray diffraction studies. researchgate.net

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of this compound and its derivatives.

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the functional groups present in the molecule. acs.org The O-H stretching vibration in this compound is a prominent feature in its IR spectrum. Upon formation of metal phenolate complexes, the disappearance of the O-H band and the appearance of new bands associated with the M-O bond can be observed. The vibrational frequencies of the aromatic rings and the CH₂ groups can also provide structural information. mpg.de

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3500-3600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-O | Stretching | ~1200-1260 |

Note: Values are approximate and can vary. unige.chias.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. libretexts.org The spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent and by the formation of metal complexes, which can alter the electronic distribution within the phenolate ligand. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of this compound is C₂₀H₁₈O, corresponding to a calculated molecular weight of approximately 274.35 g/mol . nih.gov In mass spectrometry, this is observed as the molecular ion peak ([M]⁺).

The fragmentation of this compound under electron ionization (EI) is governed by the stability of the resulting fragments. The presence of benzyl (B1604629) groups and a phenolic hydroxyl group dictates the primary cleavage pathways. Aromatic compounds are known to exhibit strong molecular ion peaks due to their stable structures. libretexts.org

The principal fragmentation pathways for this compound include:

Benzylic Cleavage: The most characteristic fragmentation involves the cleavage of the C-C bond between the aromatic ring and the methylene (B1212753) bridge of a benzyl substituent. This results in the loss of a benzyl radical (•CH₂Ph, mass ≈ 91 Da) to form a stable ion at m/z 183, or the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. The tropylium ion is a common and often abundant peak in the mass spectra of compounds containing a benzyl moiety.

Loss of a Hydrogen Radical: A peak corresponding to [M-1]⁺ at m/z 273 can be observed due to the loss of a hydrogen radical, typically the phenolic proton.

Ring Fragmentation: Following the initial cleavages, the resulting fragment ions can undergo further rearrangements and fragmentation of the phenolic ring structure, similar to the pattern seen in phenol itself, which can involve the loss of carbon monoxide (CO) or a formyl radical (CHO). docbrown.info

A summary of the expected key fragments in the mass spectrum of this compound is provided in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes on Fragmentation |

| 274 | Molecular Ion | [C₂₀H₁₈O]⁺ | Represents the intact molecule minus one electron. |

| 273 | [M-H]⁺ | [C₂₀H₁₇O]⁺ | Loss of a hydrogen radical, likely from the hydroxyl group. |

| 183 | [M-C₇H₇]⁺ | [C₁₃H₁₁O]⁺ | Loss of a benzyl radical via benzylic cleavage. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A stable cation formed from the cleaved benzyl group; often a base peak. |

This predictable fragmentation pattern allows for the unambiguous identification of the this compound scaffold in complex mixtures and confirms its molecular structure.

Integration of Advanced Spectroscopic Methods in this compound Research

The comprehensive characterization of this compound and, more significantly, its derivatives, relies heavily on the synergistic integration of multiple advanced spectroscopic and analytical techniques. Research into the coordination chemistry of this compound, particularly the formation of its metal phenolate complexes, exemplifies this integrated approach. researchgate.netresearchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are used in concert to provide a complete structural picture in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure in solution. In studies of alkali metal and alkaline earth metal complexes of 2,6-dibenzylphenolate, NMR spectroscopy is used to characterize the ligand framework and probe the interactions between the metal center and the phenolate. researchgate.netresearchgate.net For example, specific NMR studies on sodium complexes of 2,6-dibenzylphenolate have revealed through-space π-aryl contacts from a benzyl arm to the sodium cation, an interaction crucial to understanding the complex's geometry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups. In the study of this compound, it confirms the presence of the hydroxyl group (O-H stretch). In the formation of its metal phenolate derivatives, the disappearance of the characteristic O-H stretching band provides clear evidence of deprotonation and metal-oxygen bond formation. researchgate.net

The combined application of these methods provides a powerful toolkit for researchers. While NMR gives insight into the solution-state structure and dynamics, X-ray crystallography offers a precise solid-state snapshot. IR spectroscopy complements these techniques by confirming the presence or absence of specific functional groups. This multi-faceted approach was crucial in the characterization of strontium and barium 2,6-dibenzylphenolates, synthesized via a high-temperature, solvent-free method, and in the detailed structural analysis of their various solvated crystalline forms. researchgate.net This integrated strategy ensures a thorough and accurate elucidation of the complex structures and bonding characteristics of this compound and its derivatives.

Theoretical and Computational Chemistry of 2,6 Dibenzylphenol Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of 2,6-dibenzylphenol systems. diva-portal.orgrsc.org DFT calculations offer a balance between computational cost and accuracy, making it feasible to model these relatively large molecules. researchgate.netnih.gov These studies typically focus on optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties to understand the molecule's behavior. nih.gov

The electronic structure of this compound is characterized by the interplay between the phenolic ring and the two benzyl (B1604629) substituents. DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates a more reactive species. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the likely sites for electrophilic and nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters for this compound Derivatives

A significant application of DFT is the prediction of spectroscopic parameters for this compound and its derivatives. researchgate.netscirp.org By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of these molecules. mdpi.com These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes and to confirm the molecular structure. researchgate.net The B3LYP functional, often paired with a 6-311G(d,p) basis set, has been shown to provide theoretical properties that are in good agreement with experimental spectroscopic findings. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds. nih.gov This involves calculating the energies of electronic transitions between different molecular orbitals. The predicted absorption maxima can be correlated with experimental spectra to understand the electronic transitions responsible for the observed colors and to probe the effects of substituents on the electronic properties of the this compound core.

Elucidation of Reaction Mechanisms and Transition States in this compound Chemistry

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. scielo.br222.198.130 By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. solubilityofthings.comnumberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. solubilityofthings.comnumberanalytics.com

For instance, in reactions involving the deprotonation of the phenolic hydroxyl group, DFT can be used to model the approach of a base, the transfer of the proton, and the formation of the 2,6-dibenzylphenolate anion. saskoer.ca The calculated activation energy for this process provides a quantitative measure of the reaction rate. Furthermore, DFT can be used to study the subsequent reactions of the phenolate (B1203915), such as its role as a nucleophile in substitution or addition reactions, by modeling the corresponding transition states and reaction intermediates. scielo.br This detailed mechanistic understanding is vital for optimizing reaction conditions and designing new synthetic routes. numberanalytics.com

Computational Modeling of Aggregation and Supramolecular Interactions

Computational modeling plays a crucial role in understanding the aggregation behavior and supramolecular chemistry of 2,6-dibenzylphenolate complexes. nih.govnih.gov These complexes, particularly those involving alkali metals like lithium and sodium, have a strong tendency to form aggregates in solution. researchgate.net The nature and size of these aggregates are influenced by several factors, including the metal cation, the solvent, and the substituents on the phenolate ligand.

Analysis of Aggregation Numbers and Structural Symmetries of 2,6-Dibenzylphenolate Complexes

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the aggregation numbers and structural symmetries of 2,6-dibenzylphenolate complexes. researchgate.net These studies have revealed that lithium and sodium 2,6-dibenzylphenolates can exist as a variety of aggregates, including dimers, trimers, and tetramers. researchgate.net For example, the treatment of this compound with n-butyllithium can lead to the formation of different aggregated species depending on the solvent and reaction conditions. researchgate.net

Computational models can predict the geometries of these aggregates, such as the cubane-like structure of a tetramer or the ladder-like arrangement of a dimer. researchgate.net By calculating the relative energies of different aggregation states, it is possible to predict the most stable form under specific conditions. These calculations also provide insights into the coordination environment of the metal ions and the bonding within the aggregate.

| Complex Type | Metal | Aggregation State | Structural Motif |

| Lithium 2,6-dibenzylphenolate | Li | Dimer, Trimer, Tetramer, Pentamer | Varies with solvent and substituents |

| Sodium 2,6-dibenzylphenolate | Na | Dimer, etc. | Varies with solvent and substituents |

| Barium 2,6-dibenzylphenolate | Ba | Dimer | Dimeric in solid state with THF |

This table summarizes the observed aggregation states for different metal complexes of this compound, which are influenced by factors like the solvent and substituents.

Exploration of Solvent and Substituent Dependencies on Aggregation

The aggregation behavior of 2,6-dibenzylphenolate complexes is highly dependent on the solvent and the presence of substituents on the aromatic rings. researchgate.netrsc.orgmdpi.com Computational studies are essential for systematically exploring these effects. researchgate.net

Solvent Effects: The coordinating ability of the solvent plays a critical role in determining the aggregation state. nih.gov In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), solvent molecules can compete with the phenolate oxygen for coordination to the metal center, often leading to smaller aggregates or even monomeric species. researchgate.net In contrast, in non-coordinating hydrocarbon solvents, the phenolates are more likely to form larger aggregates to satisfy the coordination requirements of the metal ions. Computational models can explicitly include solvent molecules to accurately simulate these interactions and predict their impact on aggregation. nih.gov

Substituent Effects: The electronic and steric properties of substituents on the this compound framework can also influence aggregation. researchgate.netrsc.org Electron-donating groups can increase the electron density on the oxygen atom, potentially strengthening the metal-oxygen bond and affecting the stability of different aggregate structures. Bulky substituents can sterically hinder the formation of larger aggregates, favoring smaller ones. DFT calculations can quantify these electronic and steric effects, providing a detailed understanding of how substituents modulate the aggregation process. nih.gov

Quantum Chemical Insights into Bonding Nature and Stability

NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. For this compound, this can reveal the electronic communication between the phenolic ring and the benzyl substituents. In the case of its metal complexes, NBO analysis can elucidate the nature of the metal-oxygen bond, determining its degree of covalency versus ionicity. These insights are crucial for understanding the reactivity and properties of these compounds. scispace.com

Applications in Materials Science and Supramolecular Chemistry

2,6-Dibenzylphenol as a Precursor for Polymeric Materials

While direct polymerization of this compound is not extensively documented, its structural analogy to other 2,6-disubstituted phenols provides a strong basis for its potential as a monomer precursor. The oxidative polymerization of phenols is a well-established industrial process for producing poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE), a class of high-performance engineering thermoplastics known for their high-temperature stability and mechanical strength.

The mechanism involves the oxidative coupling of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312), to form the polymer backbone. rsc.orgcapes.gov.br This process is often catalyzed by copper-amine complexes or other metal catalysts. mdpi.comresearchgate.net Research has shown that a variety of 2,6-disubstituted phenols, including 2,6-diphenylphenol (B49740), can undergo this polymerization, suggesting that this compound could similarly serve as a monomer to produce poly(2,6-dibenzylphenylene oxide). wikipedia.orgwipo.int The resulting polymer would be expected to have distinct properties conferred by the flexible benzyl (B1604629) side chains, potentially impacting its solubility, processability, and thermal characteristics.

Furthermore, derivatives of dibenzylphenols have been identified as useful precursors for thermoset polymers, such as cyanate (B1221674) resins, which are valued for their use in high-performance composites. epo.orgpolymerinnovationblog.com The phenolic hydroxyl group allows for incorporation into various resin systems, including epoxy resins, where it can be used to enhance properties like flame retardancy and thermal stability. polymerinnovationblog.comresearchgate.net

Design and Synthesis of π-Conjugated Materials Incorporating this compound Moieties

The design of π-conjugated polymers for applications in organic electronics and optoelectronics relies on creating extended systems of overlapping p-orbitals, which typically requires a high degree of planarity along the polymer backbone. rsc.orgnsf.gov These materials are foundational to devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org

A review of the current literature indicates a scarcity of studies on the incorporation of this compound directly into the main chain of π-conjugated polymers. The presence of the bulky and non-planar benzyl groups at the ortho positions of the phenol (B47542) ring would likely introduce significant steric hindrance. This steric crowding can disrupt the planarity of the polymer backbone, hindering the effective π-conjugation necessary for desirable electronic properties. rsc.orgnih.gov Therefore, while the aromatic nature of the benzyl groups is notable, their three-dimensional orientation makes this compound a challenging monomer for achieving the planarity essential for high-performance π-conjugated materials.

Supramolecular Architectures from 2,6-Dibenzylphenolate Complexes

The deprotonated form of this compound, the 2,6-dibenzylphenolate anion (Odbp), serves as a versatile ligand for constructing intricate supramolecular structures with metal ions. The bulky benzyl groups play a crucial role in directing the assembly of these complexes, leading to a variety of structural motifs.

Studies on the complexes of 2,6-dibenzylphenolate with alkali metals like lithium and sodium have revealed the formation of dimeric structures. researchgate.net For example, the stoichiometric reaction of this compound (HOdbp) with n-butyllithium or sodium bis(trimethylsilyl)amide in solvents like diethyl ether (Et₂O) or 1,2-dimethoxyethane (B42094) (DME) yields dimeric phenolates with the general formula [{M(Odbp)(L)}₂], where M is Li or Na, and L is the solvent molecule. researchgate.net X-ray diffraction studies of these complexes show that the two metal ions are bridged by the oxygen atoms of the phenolate (B1203915) ligands. A notable feature of the sodium complexes is the presence of π-aryl interactions, where each sodium center interacts with a phenyl ring from a benzyl group of a neighboring phenolate ligand, contributing to the stability of the dimer. researchgate.net

With larger alkaline earth metals like strontium and barium, direct reaction with this compound at high temperatures yields the corresponding phenolates, Sr(Odbp)₂ and Ba(Odbp)₂. researchgate.net Recrystallization of the barium phenolate from tetrahydrofuran (B95107) (THF) produces a crystalline dimer, [Ba(Odbp)₂(THF)]₂·2THF, where coordination saturation is achieved through Ba–π-arene interactions. researchgate.net

| Complex Formula | Metal | Solvent Ligand (L) | Structural Motif | Key Interactions | Reference |

|---|---|---|---|---|---|

| [{Li(Odbp)(Et₂O)}₂] | Lithium | Diethyl ether (Et₂O) | Dimer | Li-O bridges | researchgate.net |

| [{Li(Odbp)(DME)}₂] | Lithium | 1,2-dimethoxyethane (DME) | Dimer | Li-O bridges | researchgate.net |

| [{Na(Odbp)(Et₂O)}₂] | Sodium | Diethyl ether (Et₂O) | Dimer | Na-O bridges, Na-π interactions | researchgate.net |

| [{Na(Odbp)(DME)}₂] | Sodium | 1,2-dimethoxyethane (DME) | Dimer | Na-O bridges, Na-π interactions | researchgate.net |

| [Ba(Odbp)₂(THF)]₂·2THF | Barium | Tetrahydrofuran (THF) | Dimer | Ba-O bridges, Ba-π interactions | researchgate.net |

| [Sr₉(Odbp)₈(O₂SiMe₂)₄(OH)₂(THF)₆(OH₂)₂]·6THF | Strontium | Tetrahydrofuran (THF) | Nanoscale Cluster | Sr-O bridges, Serendipitous reaction with silicone grease | researchgate.net |

The formation of the supramolecular architectures described above is governed by fundamental principles of self-assembly. This process involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. In 2,6-dibenzylphenolate systems, the primary driving forces are the coordinative bonds between the metal cations and the phenolate oxygen atoms, which lead to the formation of stable M-O-M bridges.

The size of the metal ion and the choice of solvent are critical factors that direct the assembly process. Furthermore, weaker, non-covalent interactions play a significant role in stabilizing the final structures. A key interaction observed in sodium and barium 2,6-dibenzylphenolate complexes is the cation-π interaction, where the electron-deficient metal ion is attracted to the electron-rich π-system of the benzyl groups' aromatic rings. researchgate.netresearchgate.net This interaction helps to satisfy the coordination sphere of the metal ions and dictates the specific packing and conformation of the ligands in the solid state, leading to well-defined dimeric or polymeric arrays.

Confining molecules within well-defined, nanoscale spaces can fundamentally alter their physical and chemical properties, leading to changes in reaction rates, selectivity, and the stabilization of reactive species. amazon.com Supramolecular assemblies can themselves create such confined environments.

A striking example within dibenzylphenolate chemistry is the serendipitous formation of a complex strontium phenolate-siloxane cluster, [Sr₉(Odbp)₈(O₂SiMe₂)₄(OH)₂(THF)₆(OH₂)₂]·6THF. researchgate.net This large, cage-like structure was formed from an adventitious reaction between Sr(Odbp)₂ and silicone grease in THF. The resulting nanoconfined environment within the cluster encapsulates solvent molecules and demonstrates how self-assembly can lead to complex architectures with internal voids. While specific studies on reactivity within such dibenzylphenolate cages are not yet reported, the existence of these structures highlights the potential for using them as nanoreactors, where the confined space could influence the outcome of chemical reactions involving encapsulated guest molecules. researchgate.netamazon.com

This compound Ligands in Catalysis and Enzyme Modulation Studies

The 2,6-dibenzylphenolate ligand, with its bulky steric profile, can be used to create well-defined coordination environments around a metal center, making it a valuable ligand for catalysis. The steric hindrance provided by the benzyl groups can influence substrate access and selectivity, while the electronic properties of the phenolate can modulate the reactivity of the metal.

Metal complexes featuring the 2,6-dibenzylphenolate ligand have demonstrated notable catalytic activity, particularly in the field of polymerization. Research has shown that aluminum complexes incorporating this compound derivatives are effective catalysts for the ring-opening polymerization (ROP) of racemic lactide (rac-LA) to produce polylactide (PLA), a biodegradable polyester. researchgate.net

These catalytic systems operate in the presence of an alcohol co-initiator, such as benzyl alcohol. Studies have shown that variations in the ligand structure, specifically the steric hindrance, can significantly affect the catalytic activity. For instance, complexes with less sterically hindered ligands tend to exhibit higher conversion rates in the polymerization process. researchgate.net This highlights the ability to tune the catalytic performance by modifying the ligand framework. The broader field of metal-catalyzed ROP frequently employs metal alkoxide or phenoxide complexes, with a wide range of metals including aluminum, zinc, scandium, and yttrium showing high activity. rsc.orgmdpi.commdpi.comnih.gov

Beyond polymerization, metal complexes with sterically hindered phenolate ligands are also investigated for their potential in oxidation catalysis. jyu.fimdpi.com While specific examples using 2,6-dibenzylphenolate in oxidation are less common, the principle is well-established with structurally similar ligands, suggesting a potential avenue for future research.

| Catalyst System | Reaction Type | Monomer | Key Findings | Reference |

|---|---|---|---|---|

| Aluminum complexes with this compound derivative ligands | Ring-Opening Polymerization (ROP) | rac-Lactide | Good catalytic activity; activity is influenced by the steric hindrance of the ligand system. | researchgate.net |

Chemical Principles of Enzyme Inhibition and Ligand-Enzyme Interactions

While the dibenzyl phenol structural motif is present in compounds known to exhibit biological activity, detailed research specifically characterizing this compound as an enzyme inhibitor and elucidating its precise mechanism of action is not extensively documented in the available literature. However, studies on structurally related compounds provide valuable insights into the potential inhibitory activities of this chemical class.

For example, highly substituted brominated mono- and dibenzyl phenols isolated from marine red algae have been reported to show significant inhibitory activity against enzymes like aldose reductase and protein tyrosine phosphatase. semanticscholar.orgmdpi.comresearchgate.netnih.gov The number and position of bromine and hydroxyl substituents on the aromatic rings are crucial for their inhibitory potency. mdpi.com Similarly, other bibenzyl compounds, which share the core dibenzyl structure, have demonstrated the ability to inhibit tyrosinase. mdpi.comtsijournals.comnih.gov These findings suggest that the this compound scaffold could potentially serve as a basis for the design of enzyme inhibitors, although specific studies are required for confirmation.

| Compound Class/Example | Source/Type | Target Enzyme(s) | Observed Activity |

| Brominated Dibenzyl Phenols | Red Algae | Aldose Reductase, PTP1B | Significant inhibitory activity. semanticscholar.orgmdpi.comnih.gov |

| Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane | Red Algae | Aldose Reductase | Potent inhibitor. nih.gov |

| Bibenzyl Glycosides | Synthetic | Tyrosinase | Potent hydrophilic inhibitors (IC50 as low as 0.43 µM). nih.gov |

| Brominated Phenols | Red Algae | Carbonic Anhydrase II, Isocitrate Lyase | Effective inhibitors. mdpi.comtandfonline.com |

General Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. researchgate.net The interaction is governed by the principles of molecular recognition, where the inhibitor binds to specific sites on the enzyme. researchgate.netbioinformaticsdaily.com

Reversible Inhibition: This form of inhibition involves non-covalent binding, and the inhibitor can readily dissociate from the enzyme. researchgate.net It is categorized based on the inhibitor's binding site:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, the same location as the substrate, thereby competing with the substrate for binding. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound. researchgate.netnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. researchgate.net

Irreversible Inhibition: In this case, the inhibitor typically forms a stable, covalent bond with the enzyme, often with a key amino acid residue in the active site. nih.gov This permanently inactivates the enzyme.

Principles of Ligand-Enzyme Interactions

The binding of a ligand (such as a substrate or an inhibitor) to an enzyme is a highly specific process driven by a combination of non-covalent interactions. researchgate.netnumberanalytics.comnih.gov The stability and specificity of the enzyme-ligand complex are determined by the cumulative effect of these forces:

Hydrogen Bonds: These occur between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and the enzyme's amino acid residues.

Hydrophobic Interactions: Nonpolar regions of the ligand and the enzyme tend to associate with each other, excluding water molecules. This is a major driving force for binding. numberanalytics.com

Electrostatic Interactions: These include attractions between oppositely charged ionic groups (ionic bonds or salt bridges) and interactions between dipoles.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and become significant when many atoms on the ligand and enzyme are in close contact.

π-π Stacking: Aromatic rings, such as the phenyl groups in this compound, can stack on top of each other or with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), contributing to binding affinity. numberanalytics.com

The precise binding mode and the strength of the interaction are dictated by the three-dimensional shapes and chemical properties of both the ligand and the enzyme's binding site. numberanalytics.com Computational methods like molecular docking are often used to predict and analyze these interactions at the molecular level. researchgate.netnumberanalytics.com

Future Directions and Emerging Research Avenues for 2,6 Dibenzylphenol

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Current synthetic routes to 2,6-dibenzylphenol, while effective, often involve multi-step processes or harsh conditions. Emerging research is focused on developing more sustainable and efficient methodologies, aligning with the principles of green chemistry.

One promising avenue is the refinement of catalytic processes. For instance, the catalytic rearrangement of benzyl (B1604629) phenyl ether over activated alumina (B75360) has been explored, where phenol (B47542) acts as a selectivity enhancer to suppress the formation of dibenzylphenol byproducts. Future work could optimize catalyst systems, such as using bimodal pore structure catalysts like MgO/Fe₂O₃, to improve selectivity and yield under milder, vapor-phase conditions. Another approach involves the isoaromatization of (2E,6E)-dibenzylidenecyclohexanone, a process first described decades ago, which could be modernized with more efficient and recyclable palladium catalysts. scribd.com

The development of atom-economical methods is also a key goal. google.com This includes exploring one-pot syntheses that minimize waste and purification steps. The principles of green chemistry, such as the use of renewable feedstocks, alternative eco-friendly solvents, and energy-efficient reaction conditions (like microwave irradiation), are central to these future synthetic strategies. scribd.comresearchgate.netijsetpub.com

Table 1: Comparison of Synthetic Approaches for Benzylated Phenols

| Method | Catalyst/Reagent | Key Features | Potential for Improvement |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃) | Traditional method, well-established. | Stoichiometric catalyst use, potential for side reactions. |

| Liquid-Phase Rearrangement | Activated Alumina | Uses phenol to enhance selectivity. | Requires high temperatures and pressures. |

| Vapor-Phase Benzylation | Basic Metal Oxides (e.g., MgO/Fe₂O₃) | Potentially more energy-efficient. | Control of ortho/meta/para selectivity. |

| Isoaromatization | Palladium catalyst | Atom-economical transformation. scribd.com | Catalyst stability and recyclability. scribd.com |

Exploration of New Metal-Phenolate Coordination Architectures

The bulky benzyl groups of this compound provide a unique steric profile that allows for the stabilization of unusual coordination geometries and low-coordinate metal centers. A significant body of work has already demonstrated its utility in forming dimeric complexes with alkali metals like lithium and sodium. researchgate.netrsc.org Future research will likely expand into a wider range of the periodic table, exploring the coordination chemistry with transition metals, lanthanides, and alkaline earth metals.

Recent studies have shown that direct, solvent-free, high-temperature reactions of this compound with strontium and barium yield novel phenolate (B1203915) complexes. researchgate.netresearchgate.net The recrystallization of these complexes can lead to fascinating structures, such as a dimeric barium complex featuring Ba⋯π-arene interactions and a complex strontium-siloxane cluster formed from an adventitious reaction with silicone grease. researchgate.netresearchgate.net These serendipitous findings highlight the rich and sometimes unpredictable chemistry awaiting discovery.

The synthesis of heterobimetallic aryloxo complexes is another promising frontier. acs.org The use of this compound in redox transmetalation/protolysis reactions with rare earth metals could yield novel structures with unique magnetic or catalytic properties. acs.orgjcu.edu.au The exploration of different solvent systems in these syntheses is crucial, as it can dramatically influence the resulting coordination architecture, leading to mononuclear, dinuclear, or even larger cluster assemblies. researchgate.netresearchgate.net

Table 2: Examples of Characterized 2,6-Dibenzylphenolate (Odbp) Metal Complexes

| Complex | Metal(s) | Key Structural Feature(s) | Reference |

|---|---|---|---|

| [{M(Odbp)(L)}₂] | Li, Na | Dimeric alkali metal phenolates. researchgate.netrsc.org | researchgate.netrsc.org |

| [Ba(Odbp)₂(THF)]₂·2THF | Ba | Dimer with intramolecular Ba⋯π-arene interactions. researchgate.net | researchgate.net |

| [Sr₉(Odbp)₈(O₂SiMe₂)₄(OH)₂(THF)₆(OH₂)₂]·6THF | Sr | Complex cluster with a square prismatic siloxane core. researchgate.net | researchgate.net |

| [K(18-crown-6)(Odbp)] | K | Mononuclear with seven-coordinate potassium. researchgate.net | researchgate.net |

Advanced Mechanistic Investigations with In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new catalytic systems based on this compound and its metal complexes. Future research will increasingly rely on advanced in situ analytical techniques to probe reaction pathways in real-time.

Methodologies like Reaction Progress Kinetic Analysis (RPKA) can provide a comprehensive picture of complex catalytic reaction behavior from a minimal number of experiments. nih.gov This involves using in situ measurements to construct graphical rate equations, which can help elucidate the driving forces of a reaction and differentiate between proposed mechanistic models. nih.gov